molecular formula C18H17N3O2 B567861 N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide CAS No. 1300030-83-4

N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide

Cat. No.: B567861
CAS No.: 1300030-83-4
M. Wt: 307.353
InChI Key: UNEYHKFKMBJCEF-UHFFFAOYSA-N
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Description

“N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For instance, it can undergo reactions with various reagents to form different products . The exact reactions would depend on the specific conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For example, its melting point was found to be between 142˚C - 143˚C . Its 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon environments in the molecule . Its IR spectrum provides information about the functional groups present in the molecule .

Scientific Research Applications

Imaging Agents for Neurodegenerative Disorders

  • Peripheral Benzodiazepine Receptor Study: Substituted imidazo[1,2-a]pyridines, including those structurally related to N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide, have been synthesized for studying peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These compounds show high in vitro affinity and selectivity for PBRs, making them potential candidates for imaging in neurodegenerative disorders (Fookes et al., 2008), (Katsifis et al., 2000).

Antimicrobial and Antituberculosis Activities

  • Antibacterial and Antifungal Properties: New imidazo[1,2-a]pyridine derivatives, closely related to the chemical structure of interest, have shown varying degrees of antibacterial, antifungal, and antimycobacterial activities. These compounds have been effective against organisms like Staphylococcus aureus and Mycobacterium tuberculosis (Cesur et al., 2010), (Jadhav et al., 2016).
  • Potential in Treating Tuberculosis: Derivatives like ND-09759, structurally similar to this compound, have shown promising efficacy in a mouse infection model for tuberculosis, indicating potential as a new treatment option for this disease (Cheng et al., 2014).

Drug Discovery and Synthesis

  • Novel Synthesis Methods: Research has been conducted on the synthesis of various derivatives and analogs of imidazo[1,2-a]pyridines, contributing to the development of new synthetic methodologies in organic chemistry. These studies are fundamental in expanding the chemical libraries useful for drug discovery and development (Katritzky et al., 2000), (Adib et al., 2011).

Properties

IUPAC Name

N-benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-8-9-21-15(10-12)20-13(2)16(21)17(22)18(23)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEYHKFKMBJCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)C(=O)NCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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